molecular formula C21H22N2O2 B2910679 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 899735-51-4

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No.: B2910679
CAS No.: 899735-51-4
M. Wt: 334.419
InChI Key: QYCNLKAUZZSZQS-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for its potential role in targeting key cancer survival proteins. This tetrahydroquinoline derivative is structurally related to scaffolds that have been investigated as dual inhibitors of Murine Double Minute 2 (MDM2) and the X-linked Inhibitor of Apoptosis Protein (XIAP) . The simultaneous inhibition of these two targets presents a promising strategy for cancer therapy, as MDM2 overexpression inactivates the tumor suppressor p53 and promotes cell proliferation, while XIAP directly suppresses apoptosis by inhibiting key caspases . Research on analogous compounds has demonstrated that molecules within this structural class can bind to the MDM2 RING domain, potentially inducing its degradation, and concurrently inhibit XIAP mRNA translation, leading to synergistic cancer cell growth inhibition and apoptosis . Consequently, this compound provides researchers with a valuable tool for probing the interconnected MDM2 and XIAP pathways, understanding mechanisms of treatment resistance, and evaluating novel therapeutic approaches for leukemia and other cancers where these proteins are dysregulated . Its structure is available in chemical databases for further reference .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-4-6-15(7-5-14)20(24)22-18-10-11-19-17(13-18)3-2-12-23(19)21(25)16-8-9-16/h4-7,10-11,13,16H,2-3,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCNLKAUZZSZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide typically involves the following steps:

    Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.

    Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with 3,4-dihydro-2H-quinoline-6-amine in the presence of a base such as triethylamine to form the intermediate N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amine.

    Amidation: The intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes using larger reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated benzamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Benzamide Moieties

(a) HDAC Inhibitors (Compounds 109, 136, and 3)

highlights benzamide-based HDAC inhibitors, such as:

  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 3: N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide
Property Target Compound Compound 109 Compound 136 Compound 3
Core Structure Benzamide + tetrahydroquinoline Benzamide + hexyl linker Benzamide + fluorophenyl linker Biphenyl + heptanediamide
Key Modifications Cyclopropanecarbonyl 2-Aminophenylamino 4-Fluorophenylamino Aminobiphenyl
HDAC Selectivity Not reported HDAC1/3 dual inhibitor HDAC3-selective HDAC1-selective
Potency (IC50/Ki) N/A HDAC1: 0.8 nM; HDAC3: 2.1 nM HDAC3: 15 nM HDAC1: 1.5 nM

Key Differences :

  • The target compound lacks the hexyl linker and amino-phenyl modifications seen in Compounds 109 and 136, which are critical for HDAC binding. Its cyclopropanecarbonyl group may confer distinct steric or electronic properties compared to the linear alkyl chains in HDAC inhibitors.
(b) Thiazole-Containing Analogues

and describe N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide, a structural analogue with a thiazole ring replacing the tetrahydroquinoline’s direct benzamide linkage.

Property Target Compound Thiazole Analogue
Molecular Formula C22H22N2O2 C25H25N3O3S
Molecular Weight ~346.4 g/mol 447.55 g/mol
Key Features Tetrahydroquinoline core Thiazole ring + methoxy group
Functional Groups Cyclopropanecarbonyl Thiazole, tertiary amide

Key Differences :

  • The target compound’s simpler structure may improve synthetic accessibility but reduce binding versatility compared to the thiazole derivative.

Crystallographic and Computational Insights

For example:

  • The CSD contains over 500,000 small-molecule structures, enabling comparisons of bond lengths, angles, and conformational preferences .
  • Computational profiling (e.g., CC-DPS) of the thiazole analogue reveals 61 bonds, including aromatic, ether, and thiazole groups, which could guide predictions for the target compound’s reactivity .

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